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molecular formula C13H12N2O3 B1361210 N-(4-Methoxyphenyl)-2-nitroaniline CAS No. 54381-13-4

N-(4-Methoxyphenyl)-2-nitroaniline

Cat. No. B1361210
M. Wt: 244.25 g/mol
InChI Key: JLIRPISIPQMEDU-UHFFFAOYSA-N
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Patent
US06888029B2

Procedure details

Pd(dba)2 (5.8 mg, 0.01 mmol, 1 mol % Pd), ligand 2 (see FIG. 1) (4.2 mg, 0.01 mmol) and NaOt-Bu (1 mg, 0.01 mmol) were stirred in 1 mL DME (anhy). After 10 minutes, the solution was added to a test tube containing (under an Argon atmosphere) K3PO4 (297 mg, 1.4 mmol), 2-nitrochlorobenzene (158 mg, 1.0 mmol), and p-anisidine (148 mg, 1.2 mmol). The test tube was capped and heated at 100° C. for 35 hours. The reaction mixture was cooled to r.t., diluted with ether and dodecane was added as an internal standard. The reaction mixture was purified by column chromatography (10% EtOAc/hexanes) to yield 234 mg (96% yield) of the product.
Name
K3PO4
Quantity
297 mg
Type
reactant
Reaction Step One
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
148 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ligand 2
Quantity
4.2 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
5.8 mg
Type
catalyst
Reaction Step Three
Quantity
1 mg
Type
catalyst
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[O-]P([O-])([O-])=O.[K+].[K+].[K+].[N+:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1Cl)([O-:11])=[O:10].[CH3:19][O:20][C:21]1[CH:26]=[CH:25][C:24]([NH2:27])=[CH:23][CH:22]=1>COCCOC.CCOCC.CCCCCCCCCCCC.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].CC([O-])(C)C.[Na+]>[N+:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[NH:27][C:24]1[CH:25]=[CH:26][C:21]([O:20][CH3:19])=[CH:22][CH:23]=1)([O-:11])=[O:10] |f:0.1.2.3,9.10.11,12.13|

Inputs

Step One
Name
K3PO4
Quantity
297 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
158 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)Cl
Name
Quantity
148 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCCCCCCC
Step Three
Name
ligand 2
Quantity
4.2 mg
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
5.8 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
Name
Quantity
1 mg
Type
catalyst
Smiles
CC(C)(C)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the solution was added to a test tube
CUSTOM
Type
CUSTOM
Details
The test tube was capped
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to r.t.
ADDITION
Type
ADDITION
Details
was added as an internal standard
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by column chromatography (10% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)NC1=CC=C(OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 234 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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